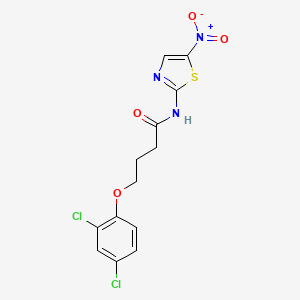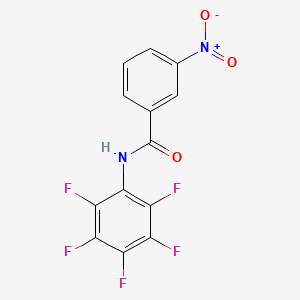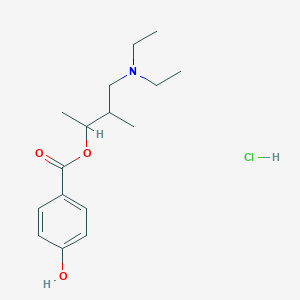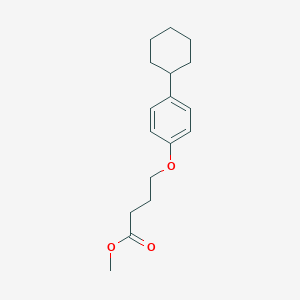
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine, also known as TBPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. TBPH is a tertiary amine that is synthesized through a multistep process and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine is not fully understood. However, studies have shown that this compound exhibits its biological activity through its interaction with various cellular components. This compound has been shown to interact with cell membranes, altering their fluidity and permeability. This compound has also been shown to interact with various enzymes and proteins, affecting their activity. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, protecting cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory activity, reducing inflammation in various tissues. Additionally, this compound has been found to exhibit neuroprotective activity, protecting neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, making it a reliable compound for various experiments. This compound also exhibits a low toxicity profile, making it safe for use in various experiments. However, the synthesis of this compound is a complex process that requires expertise and specialized equipment, making it challenging to obtain in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, limiting its potential applications.
Direcciones Futuras
There are several future directions for N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine research. One area of research is the development of this compound-based drug delivery systems. This compound has shown promise in enhancing the solubility and bioavailability of drugs, making it a potential candidate for drug delivery. Another area of research is the development of this compound-based pesticides. This compound has shown potent insecticidal activity, making it a potential alternative to conventional insecticides. Additionally, further investigation into the mechanism of action of this compound is required to fully understand its potential applications in various fields.
Métodos De Síntesis
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine is synthesized through a multistep process involving the reaction of tert-butylphenol with tert-butylamine. The synthesis involves the use of various reagents and solvents, including sodium hydride, tetrahydrofuran, and chloroform. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(2-tert-butylphenoxy)-1-butanamine has been found to exhibit various scientific research applications. One of the most significant applications is its potential use as a drug delivery system. This compound has been shown to enhance the solubility and bioavailability of drugs, making it a promising candidate for drug delivery. This compound has also been studied for its potential use in agriculture as a pesticide. Studies have shown that this compound exhibits potent insecticidal activity against various pests, making it a potential alternative to conventional insecticides. Additionally, this compound has been studied for its potential use in material science as a surfactant. This compound has been found to exhibit unique surfactant properties, making it a promising candidate for various industrial applications.
Propiedades
IUPAC Name |
N-tert-butyl-4-(2-tert-butylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-17(2,3)15-11-7-8-12-16(15)20-14-10-9-13-19-18(4,5)6/h7-8,11-12,19H,9-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCIVJAQUUTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)


![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)